

2-Bromo-4-methoxybenzenesulfonyl chloride physical properties

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Compound of Interest

Compound Name: 2-Bromo-4-methoxybenzenesulfonyl chloride

Cat. No.: B1369141

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An In-depth Technical Guide to **2-Bromo-4-methoxybenzenesulfonyl chloride**

Section 1: Introduction and Strategic Overview

2-Bromo-4-methoxybenzenesulfonyl chloride is a highly functionalized aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its strategic value lies in the orthogonal reactivity of its three key functional groups: a sulfonyl chloride, a bromine atom, and a methoxy group. This trifecta of functionalities allows for sequential, controlled chemical modifications, making it an exceptionally versatile building block for the synthesis of complex molecular architectures.

The sulfonyl chloride group serves as a robust electrophile, primarily for the formation of sulfonamides, a privileged scaffold in medicinal chemistry. The aryl bromide provides a handle for modern cross-coupling reactions, enabling the construction of carbon-carbon and carbon-heteroatom bonds. Finally, the electron-donating methoxy group modulates the electronic properties of the benzene ring, influencing the reactivity of the other sites and the physicochemical properties of its derivatives. This guide provides a comprehensive analysis of its physical properties, synthesis, handling, and reactivity, offering field-proven insights for its effective application in research and development.

Section 2: Core Physicochemical Properties

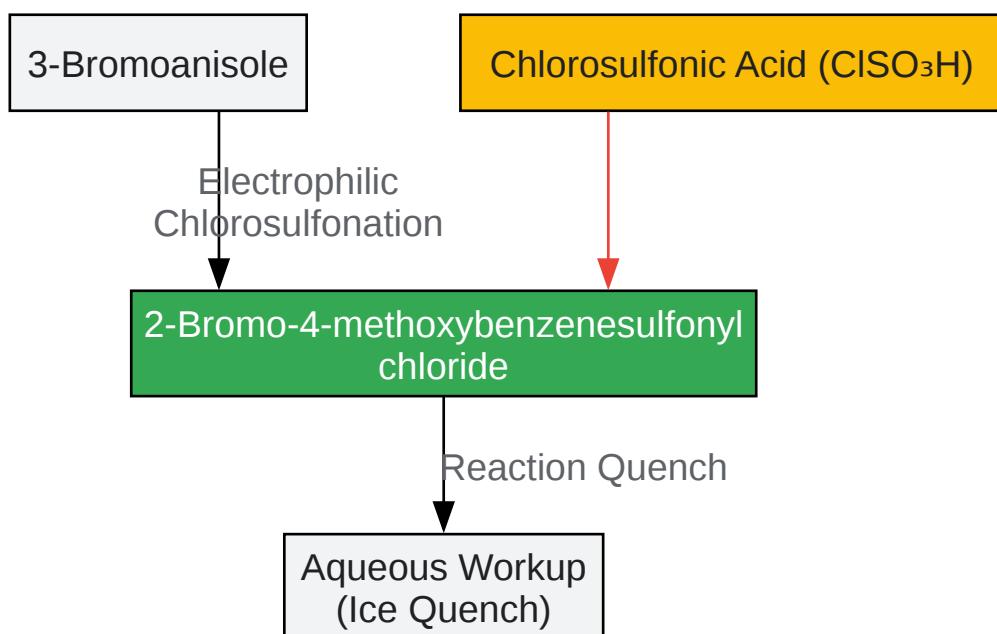
The physical properties of **2-Bromo-4-methoxybenzenesulfonyl chloride** dictate its handling, storage, and reaction conditions. As a solid at room temperature, it is relatively easy to weigh and dispense, but its sensitivity to moisture requires stringent control of the experimental atmosphere.

Property	Value	Source(s)
CAS Number	23095-16-1	[1] [2] [3]
Molecular Formula	C ₇ H ₆ BrClO ₃ S	[1] [4]
Molecular Weight	285.55 g/mol	[1]
Appearance	Solid (Form may vary)	[1]
Melting Point	75-81 °C	[1]
Purity	Typically ≥95-99%	[1] [3]
Boiling Point	Not available; likely to decompose	[5]
Solubility	While specific data is limited, analogous sulfonyl chlorides are soluble in many organic solvents but react with protic solvents like water and alcohols. [6] It is expected to be soluble in aprotic organic solvents such as chloroform, dichloromethane, and THF.	
Stability	Moisture-sensitive. Reacts with water, potentially liberating corrosive HCl gas. [7] [8] [9]	

Section 3: Synthesis, Purification, and Handling

Synthetic Strategy: Electrophilic Aromatic Sulfonation

The most direct and common method for synthesizing aryl sulfonyl chlorides is the electrophilic chlorosulfonation of the corresponding substituted benzene. For **2-Bromo-4-methoxybenzenesulfonyl chloride**, the logical precursor is 3-bromoanisole. The causality for this choice is the directing effect of the methoxy group, which is strongly ortho-, para-directing. While the para position is blocked by the bromine atom, the ortho positions are activated, allowing for the introduction of the chlorosulfonyl group.



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Caption: General workflow for the synthesis of **2-Bromo-4-methoxybenzenesulfonyl chloride**.

Experimental Protocol: Synthesis

This protocol is based on established procedures for the chlorosulfonation of activated aromatic rings.[\[10\]](#)

- Reaction Setup: In a fume hood, equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain the system under a dry, inert atmosphere (N₂ or Ar) throughout the procedure.
- Precursor Addition: Charge the flask with 3-bromoanisole (1.0 eq) and a suitable solvent like chloroform (approx. 5 mL per 10 mmol of precursor).[\[10\]](#)

- Cooling: Cool the solution to between -5 °C and 0 °C using an ice-salt bath. This is critical to control the exothermicity of the reaction with chlorosulfonic acid and to minimize side reactions.
- Reagent Addition: Add chlorosulfonic acid (3.0 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.[10]
- Reaction: After the addition is complete, allow the mixture to gradually warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.[10]
- Quenching & Extraction: Carefully pour the reaction mixture onto crushed ice. This step hydrolyzes any remaining chlorosulfonic acid and precipitates the product. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with fresh chloroform or dichloromethane.
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4), filter, and concentrate under reduced pressure to yield the crude product. Recrystallization from a solvent system like ethyl acetate/hexane may be required for further purification.

Handling and Storage

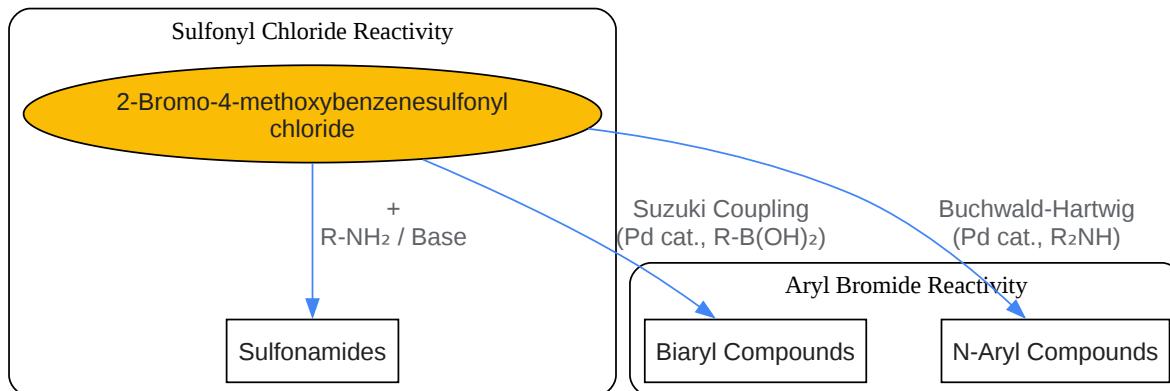
Due to its corrosive and moisture-sensitive nature, strict handling protocols are mandatory.

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[11][12] All manipulations should be performed in a certified chemical fume hood.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, bases, and strong oxidizing agents.[8][13] Storage under an inert atmosphere is recommended to prolong shelf life.

Section 4: Reactivity and Applications in Drug Development

The utility of **2-Bromo-4-methoxybenzenesulfonyl chloride** stems from its ability to participate in distinct, high-yield chemical transformations that are foundational to modern

medicinal chemistry.



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Caption: Key reactivity pathways for drug discovery applications.

- **Sulfonamide Synthesis:** The most direct application is the reaction of the sulfonyl chloride with primary or secondary amines in the presence of a base (e.g., triethylamine, pyridine) to form sulfonamides. This reaction is highly reliable and is a cornerstone of medicinal chemistry for introducing this key functional group.
- **Suzuki-Miyaura Cross-Coupling:** The aryl bromide is an excellent substrate for palladium-catalyzed Suzuki-Miyaura reactions.^[14] This allows for the formation of a C-C bond by coupling with a boronic acid or ester. This transformation is invaluable for constructing biaryl scaffolds, which are common in kinase inhibitors and other targeted therapeutics.^[14]
- **Buchwald-Hartwig Amination:** The aryl bromide can also undergo palladium-catalyzed Buchwald-Hartwig amination to form C-N bonds.^[14] This reaction provides access to a wide range of substituted anilines and related N-aryl compounds, which are critical for tuning the solubility, polarity, and target engagement of drug candidates.^[14]

The presence of both the bromo and sulfonyl chloride groups allows for a planned synthetic sequence. Typically, the more robust cross-coupling reaction is performed first, followed by the sulfonamide formation, as the sulfonyl chloride group is more sensitive to a wider range of nucleophiles and reaction conditions.

Section 5: Safety Profile

2-Bromo-4-methoxybenzenesulfonyl chloride is a hazardous substance and must be handled with appropriate care. Its primary hazards are its corrosivity and reactivity with water.

Hazard Class	GHS Code	Description
Acute Toxicity, Oral	H302	Harmful if swallowed[1]
Acute Toxicity, Inhalation	H332	Harmful if inhaled[1]
Skin Corrosion	H314	Causes severe skin burns and eye damage[1][3]
Serious Eye Damage	H318	Causes serious eye damage[1]
STOT - Single Exposure	H335	May cause respiratory irritation[1]

First Aid Measures:

- Eyes: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[7][12]
- Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[7][12]
- Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][12]

Transportation:

- UN Number: UN3261[1]
- Proper Shipping Name: Corrosive solid, acidic, organic, n.o.s.
- Hazard Class: 8 (Corrosive)[1]
- Packing Group: II or III[1][15]

Section 6: Conclusion

2-Bromo-4-methoxybenzenesulfonyl chloride is a powerful and versatile reagent for advanced organic synthesis. Its well-defined physical properties and predictable, orthogonal reactivity make it an asset in the construction of diverse and complex molecules. For researchers and drug development professionals, a thorough understanding of its characteristics, from its moisture sensitivity to its utility in cross-coupling reactions, is paramount for leveraging its full synthetic potential safely and effectively.

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